molecular formula C18H14Cl2N2O2S B6551240 N-(2-chloro-4-methylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1040666-23-6

N-(2-chloro-4-methylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B6551240
CAS No.: 1040666-23-6
M. Wt: 393.3 g/mol
InChI Key: NNAADSVDJZSILT-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted with a 3-chlorophenyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-chloro-4-methylphenyl group. Its molecular formula is C₁₈H₁₄Cl₂N₂O₂S, with a molecular weight of 377.29 g/mol (calculated).

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S/c1-11-5-6-15(14(20)7-11)22-17(23)10-25-18-21-9-16(24-18)12-3-2-4-13(19)8-12/h2-9H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAADSVDJZSILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle Variations

a) 1,3-Oxazole vs. 1,3,4-Oxadiazole Derivatives
  • Compound F465-0358 ():

    • Structure: N-(2-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide.
    • Key Difference: 4-Fluorophenyl substituent on oxazole vs. 3-chlorophenyl in the target compound.
    • Molecular Weight: 376.83 g/mol (vs. 377.29 g/mol for the target).
    • Significance: Fluorine substitution may enhance metabolic stability compared to chlorine .
  • Compound 7c ():

    • Structure: 5-(3-Chlorophenyl)-1,3,4-oxadiazole derivative with variable acetamide substituents.
    • Key Difference: 1,3,4-Oxadiazole core (vs. 1,3-oxazole).
    • Bioactivity: Exhibited potent antibacterial activity (MIC: 2–4 µg/mL against S. aureus and E. coli) and low hemolytic toxicity (8.52% lysis) .
b) Indole-Substituted Oxadiazoles ():
  • Compound 8t : N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
    • Molecular Weight: 428.5 g/mol .
    • Bioactivity: Moderate α-glucosidase inhibition (IC₅₀: 45 µM) and thrombolytic activity (~30% clot lysis) .
    • Significance: The indole moiety may enhance enzyme interaction but increases molecular weight.

Substituent Effects on Bioactivity

a) Chlorophenyl vs. Fluorophenyl
  • F465-0358 (4-fluorophenyl): Structural analog with comparable molecular weight but differing electronic properties. Fluorine’s electronegativity may improve membrane permeability .
  • Compound 7c (3-chlorophenyl): Demonstrated thrombolytic activity (45–50% clot lysis) and antibacterial efficacy, suggesting chlorine’s role in target binding .
b) Methyl and Chloro Substituents on Acetamide
  • Compound 8g (): N-(4-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.
    • Bioactivity: Moderate LOX inhibition (IC₅₀: 80 µM), highlighting the influence of methyl groups on enzyme selectivity .

Key Research Findings

Antibacterial Potency : 1,3,4-Oxadiazole derivatives (e.g., 7c) outperform 1,3-oxazole analogs in antibacterial activity, likely due to enhanced hydrogen bonding with the oxadiazole core .

Toxicity Profile : Low hemolytic activity (<10% lysis) in 1,3,4-oxadiazoles (e.g., 7c) indicates favorable safety for therapeutic development .

Enzyme Inhibition : Indole-containing derivatives (e.g., 8t) exhibit moderate enzyme inhibition, while simpler chlorophenyl analogs may prioritize antibacterial over metabolic targets .

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